2,3-Bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;cycloocta-1,5-diene;rhodium;tetrafluoroborate
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Overview
Description
2,3-Bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;cycloocta-1,5-diene;rhodium;tetrafluoroborate is a complex organometallic compound It is known for its unique structure, which includes a rhodium center coordinated with cycloocta-1,5-diene and tetrafluoroborate, along with phospholane and benzothiophene ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;cycloocta-1,5-diene;rhodium;tetrafluoroborate typically involves the reaction of rhodium precursors with phospholane and benzothiophene ligands in the presence of cycloocta-1,5-diene and tetrafluoroborate. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium center. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;cycloocta-1,5-diene;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: :
Properties
IUPAC Name |
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;cycloocta-1,5-diene;rhodium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28P2S.C8H12.BF4.Rh/c1-13-9-10-14(2)21(13)19-17-7-5-6-8-18(17)23-20(19)22-15(3)11-12-16(22)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQCIQNDSCZIGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40BF4P2RhS- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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